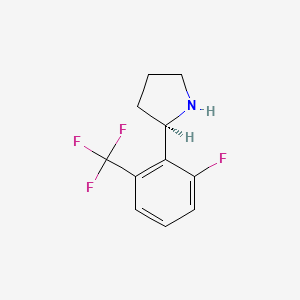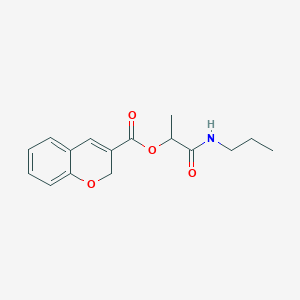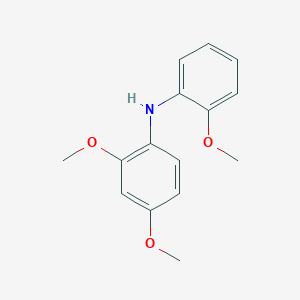
2,4-Dimethoxy-N-(2-methoxyphenyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dimethoxy-N-(2-methoxyphenyl)aniline: is an organic compound with the molecular formula C16H17NO3 It is a derivative of aniline, where the aniline core is substituted with methoxy groups at the 2 and 4 positions, and an additional methoxyphenyl group is attached to the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethoxy-N-(2-methoxyphenyl)aniline typically involves the reaction of 2,4-dimethoxyaniline with 2-methoxybenzaldehyde under acidic or basic conditions to form a Schiff base, followed by reduction to yield the desired product. Common reducing agents used in this process include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The choice of solvents, catalysts, and reaction conditions can be optimized to maximize yield and purity. Continuous flow reactors may also be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The methoxy groups in 2,4-Dimethoxy-N-(2-methoxyphenyl)aniline can undergo oxidation to form corresponding quinones.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced aromatic compounds.
Substitution: Halogenated or nitrated derivatives of the original compound.
Applications De Recherche Scientifique
Chemistry: 2,4-Dimethoxy-N-(2-methoxyphenyl)aniline is used as a building block in organic synthesis. It can be employed in the preparation of dyes, pigments, and other complex organic molecules.
Biology: In biological research, this compound may be used as a probe to study enzyme interactions and metabolic pathways involving methoxy-substituted anilines.
Medicine: The compound’s derivatives may have potential therapeutic applications, including as intermediates in the synthesis of pharmaceuticals.
Industry: In the industrial sector, this compound can be used in the production of polymers, resins, and other materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 2,4-Dimethoxy-N-(2-methoxyphenyl)aniline involves its interaction with various molecular targets, such as enzymes and receptors. The methoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The aromatic rings provide a stable framework for these interactions, allowing the compound to modulate biological pathways effectively.
Comparaison Avec Des Composés Similaires
2,4-Dimethoxyaniline: A simpler derivative with only two methoxy groups on the aniline ring.
4,4’-Dimethoxydiphenylamine: Another related compound with methoxy groups on both aromatic rings.
Uniqueness: 2,4-Dimethoxy-N-(2-methoxyphenyl)aniline is unique due to the presence of an additional methoxyphenyl group attached to the nitrogen atom, which enhances its chemical reactivity and potential applications. This structural feature distinguishes it from simpler aniline derivatives and provides additional sites for functionalization and interaction with molecular targets.
Propriétés
Formule moléculaire |
C15H17NO3 |
|---|---|
Poids moléculaire |
259.30 g/mol |
Nom IUPAC |
2,4-dimethoxy-N-(2-methoxyphenyl)aniline |
InChI |
InChI=1S/C15H17NO3/c1-17-11-8-9-13(15(10-11)19-3)16-12-6-4-5-7-14(12)18-2/h4-10,16H,1-3H3 |
Clé InChI |
VCXYJAXBCZANTE-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)NC2=CC=CC=C2OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


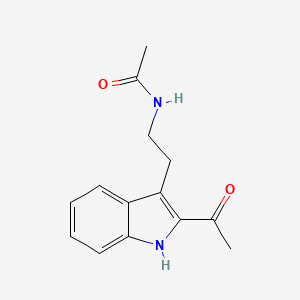
![Methyl {6-[(thiophen-3-yl)sulfanyl]-1H-benzimidazol-2-yl}carbamate](/img/structure/B12929331.png)
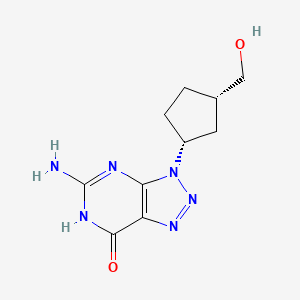
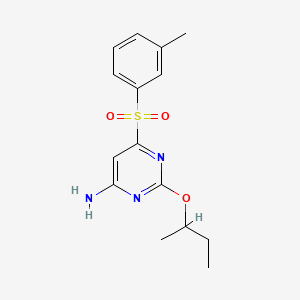
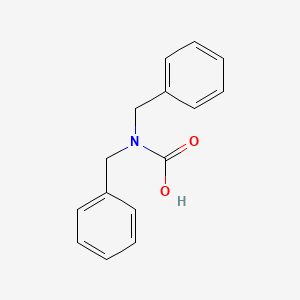





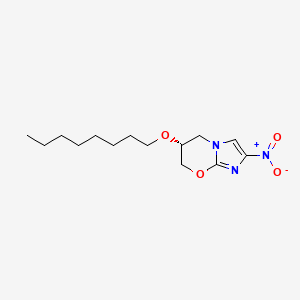
![[6-(Butylsulfanyl)-9h-purin-9-yl]methanol](/img/structure/B12929393.png)
